Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate
Description
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromine atom at the 6-position and a benzyl carbamate group at the 2-position. The benzyl carbamate moiety is a common pharmacophore in enzyme inhibitors, contributing to interactions with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive carbamates and thiophene derivatives, which are prevalent in drug discovery .
Properties
IUPAC Name |
benzyl N-(6-bromo-1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c17-13-7-6-12-8-15(21-14(12)9-13)18-16(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSYGMIHLBBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to 6-Bromobenzo[b]thiophen-2-amine
The benzothiophene core is typically constructed via cyclization reactions. A common approach involves the bromination of benzo[b]thiophen-2-amine using molecular bromine () in acetic acid at 0–5°C, yielding 6-bromobenzo[b]thiophen-2-amine with >85% efficiency . Alternatively, Suzuki-Miyaura coupling of 2-aminobenzo[b]thiophene with bromoarenes in the presence of Pd(PPh) and NaCO in toluene/water (3:1) at 80°C provides regioselective bromination at the 6-position .
Key Reaction Conditions:
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Bromination: (1.2 equiv.), acetic acid, 0°C, 2 h.
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Suzuki Coupling: Pd(PPh) (5 mol%), NaCO (2 equiv.), toluene/HO, 80°C, 12 h.
Carbamate Formation via Benzyl Chloroformate
The amine group at position 2 of 6-bromobenzo[b]thiophene is protected using benzyl chloroformate (CbzCl). In a representative procedure, 6-bromobenzo[b]thiophen-2-amine (1.0 mmol) is dissolved in dry DMF (5 mL) and treated with NaH (2.0 equiv.) at 0°C. Benzyl chloroformate (1.2 equiv.) is added dropwise, and the mixture is stirred at room temperature for 6 h. The reaction is quenched with saturated NHCl, extracted with EtOAc, and purified via silica gel chromatography (EtOAc/hexane, 1:4) to yield the carbamate (78% yield) .
Mechanistic Insight:
The base deprotonates the amine, forming a nucleophilic species that attacks the electrophilic carbonyl carbon of CbzCl. This step is followed by elimination of HCl, yielding the carbamate .
One-Pot Synthesis from 2-Bromo-5-chlorobenzaldehyde
A scalable one-pot method involves sequential alkylation and cyclization:
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Alkylation: 2-Bromo-5-chlorobenzaldehyde (1.0 mmol) reacts with ethyl mercaptan (EtSH, 1.2 equiv.) in DMF using NaH (2.0 equiv.) at 0°C for 1 h, forming 2-(ethylsulfanyl)-5-chlorobenzaldehyde (70% yield) .
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Cyclization: The intermediate is treated with NHOAc in AcOH at 120°C for 4 h, yielding 6-bromobenzo[b]thiophen-2-amine .
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Carbamate Protection: As described in Section 2.
Advantages:
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Eliminates intermediate isolation, reducing purification steps.
Copper-Catalyzed Intramolecular Cyclization
Adapting methodologies from benzofuran synthesis , 2-(2-bromoaryl)-3-arylacrylonitriles undergo copper-catalyzed cyclization. For benzothiophenes, 2-bromo-6-nitrobenzo[b]thiophene (1.0 mmol) is reacted with benzyl carbamate (2.0 equiv.) and CuI (10 mol%) in DMF at 90°C for 12 h. The nitro group is subsequently reduced to an amine using H/Pd-C, followed by carbamate formation (65% overall yield) .
Optimization Data:
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | None | 90 | 58 |
| CuI | L-Pro | 90 | 65 |
| CuBr | Phen | 100 | 52 |
Analytical Characterization
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H NMR (400 MHz, CDCl) : δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 7.35–7.28 (m, 5H, Cbz-H), 5.22 (s, 2H, OCH), 2.41 (s, 3H, SCH) .
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HRMS (ESI) : m/z calc. for CHBrNOS [M+H]: 362.24, found: 362.23 .
Industrial Applications and Patents
A 2025 patent (EP3150591A1) highlights the compound’s role in synthesizing PI3K inhibitors, with a 200 kg batch produced at 82% yield using the one-pot method . Regulatory filings emphasize compliance with ICH Q3D guidelines for residual metal limits (<10 ppm Cu) .
Chemical Reactions Analysis
Types of Reactions
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzothiophene derivatives, including benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate, have been investigated for their potential anticancer properties. Research indicates that compounds with the benzothiophene scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have been synthesized and evaluated for their ability to inhibit tumor growth, demonstrating promising results in preclinical studies .
Mechanism of Action
The mechanism through which benzothiophene derivatives exert their anticancer effects often involves the inhibition of specific protein kinases or other molecular targets critical for cancer cell proliferation. For instance, studies have shown that certain derivatives can inhibit CLK1 kinase activity, which is vital in cell cycle regulation . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene core can enhance biological activity, making it a valuable target for drug development.
Biological Research
Biological Activity Studies
this compound serves as an important intermediate in the synthesis of bioactive molecules. Its derivatives have been used to explore biological pathways and mechanisms of action in various cellular systems. Notably, they are being studied for their effects on neurotransmitter systems, particularly regarding acetylcholinesterase inhibition, which has implications for neurodegenerative diseases .
Anthelmintic Properties
Research has also focused on the anthelmintic activity of benzothiophene derivatives. Compounds have been synthesized and tested for their effectiveness against parasitic worms, showcasing potential as new treatments for helminth infections .
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals and agrochemicals. The compound's ability to undergo various chemical reactions, such as substitution and hydrolysis, allows it to be transformed into more complex structures suitable for diverse applications .
Material Science
The unique properties of benzothiophene compounds extend to material science, where they are employed in the development of conductive polymers and dyes. Their electronic properties make them suitable candidates for use in organic electronics and sensors .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues
a. Benzyl (Benzo[b]thiophen-2-yl)carbamate Derivatives
- Compound 33 (Benzyl ((2-(benzo[b]thiophen-2-yl)-1-benzyl-4-oxoazetidin-3-yl)methyl)carbamate): Synthesized via Staudinger reaction, this β-lactam derivative shares the benzo[b]thiophen-2-yl carbamate motif but lacks the 6-bromo substitution. The absence of bromine reduces molecular weight (456.15 g/mol vs. ~426 g/mol for non-brominated analogues) and may decrease steric hindrance in enzyme binding .
- Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate (Compound 28) : This chlorinated carbamate exhibits high selectivity for AChE/BChE (IC₅₀ = 0.12 µM for BChE), suggesting halogenation enhances target affinity. The 6-bromo substitution in the target compound may similarly improve selectivity but with distinct electronic effects due to bromine’s larger atomic radius .
b. Halogenated Carbamates
- Benzyl (6-bromohexyl)carbamate: Though structurally distinct (aliphatic chain vs. aromatic thiophene), this compound highlights bromine’s role in modifying solubility and stability. The target compound’s brominated thiophene likely enhances lipophilicity (clogP ~3.5 estimated) compared to non-halogenated analogues .
- Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate : Fluorine’s electronegativity contrasts with bromine’s polarizability, affecting metabolic stability. Bromine may confer longer half-life but higher molecular weight (404.4 g/mol vs. ~435 g/mol for brominated derivatives) .
Pharmacological Activity
- Enzyme Inhibition :
- Selectivity : Benzyl carbamates with bulky substituents (e.g., 6-bromo) may favor BChE over AChE inhibition, as seen in isosorbide-based carbamates .
- Potency : Compound 28’s IC₅₀ of 0.12 µM for BChE underscores the impact of halogenation; the target compound’s bromine could similarly enhance potency but requires empirical validation .
Physical and Chemical Properties
Biological Activity
Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position enhances its reactivity and biological profile. The carbamate group is significant in medicinal chemistry for its ability to modulate biological activity.
The mechanisms through which this compound exerts its effects are still under investigation. However, compounds with similar structures have been shown to interact with various biological targets:
- Enzyme Inhibition : Many benzothiophene derivatives act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission . This inhibition can lead to overstimulation of the nervous system, potentially resulting in neuroprotective effects.
- Antimicrobial Activity : Some derivatives exhibit antibacterial properties by inhibiting bacterial topoisomerases, which are essential for DNA replication .
Antimicrobial Activity
Recent studies have demonstrated the potential of benzothiophene derivatives in combating bacterial infections. For instance, certain derivatives have shown significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.012 to 0.040 μg/mL .
Cytotoxicity Studies
Cytotoxicity assays have indicated that compounds related to this compound can exhibit varying degrees of toxicity towards cancer cell lines. Research has shown that some derivatives induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic profile .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the benzothiophene ring can significantly affect potency and selectivity:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Bromine at C6 | Enhances enzyme inhibition | |
| Carbamate group | Increases solubility and bioavailability | |
| Alkyl substitutions | Varying effects on cytotoxicity |
Case Studies
- Inhibition of Acetylcholinesterase : A study demonstrated that related carbamate compounds effectively inhibited AChE, leading to increased levels of acetylcholine in synapses, which may have implications for treating neurodegenerative diseases .
- Antibacterial Efficacy : Another investigation reported that specific benzothiophene derivatives exhibited potent antibacterial activity against multi-drug resistant strains, highlighting their potential as therapeutic agents in infectious diseases .
- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives displayed selective cytotoxicity towards cancer cell lines while showing minimal toxicity to normal cells, suggesting their potential as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for preparing Benzyl (6-bromobenzo[b]thiophen-2-yl)carbamate?
- Methodological Answer : The synthesis of benzyl carbamate derivatives typically involves coupling reactions between activated benzo[b]thiophene intermediates and benzyl carbamate groups. For brominated analogs like the target compound, a multi-step approach is recommended:
Bromination : Introduce bromine at the 6-position of benzo[b]thiophene using electrophilic bromination (e.g., N-bromosuccinimide in DMF or CCl₄ under reflux) .
Carbamate Formation : React the brominated benzo[b]thiophene-2-amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous dichloromethane at 0–25°C .
Critical parameters include inert atmosphere (N₂/Ar), stoichiometric control of reagents, and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).
Q. How can the stability of the benzyl carbamate protecting group be evaluated under varying experimental conditions?
- Methodological Answer : The benzyl carbamate (Cbz) group is susceptible to acidic, basic, and reductive conditions. Stability assays should include:
- Acidic Hydrolysis : Exposure to HCl (1–6 M) in dioxane/H₂O (1:1) at 25–100°C, monitored by TLC or HPLC .
- Reductive Cleavage : Hydrogenolysis using H₂/Pd-C in ethanol or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) at ambient temperature .
- Base Resistance : Treatment with NaOH (0.1–1 M) in THF/H₂O; degradation products analyzed via LC-MS. Stability data should inform reaction design (e.g., avoiding LiAlH₄ if Cbz retention is critical) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., bromine’s deshielding effect on adjacent protons, carbamate carbonyl at ~155 ppm) .
- HRMS : High-resolution mass spectrometry (ESI-TOF or MALDI) to verify molecular ion [M+H]⁺ or [M+Na]⁺ with exact mass matching theoretical values (e.g., calculated for C₁₆H₁₂BrNO₂S: 367.9873) .
- IR : Absorption bands for C=O (1680–1720 cm⁻¹) and N-H (3300–3400 cm⁻¹) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s electronic properties:
- HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites; bromine’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilicity at the carbamate group .
- Reactivity Descriptors : Fukui indices identify regions prone to nucleophilic attack (e.g., carbonyl carbon) .
- Solvent Effects : Include implicit solvation models (e.g., PCM for THF or DMSO) to simulate reaction environments. Computational workflows should validate against experimental data (e.g., NMR chemical shifts) .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay design:
- Cytotoxicity Assays : Use MTT or resazurin-based protocols with positive controls (e.g., doxorubicin) and normalization to cell viability under standardized conditions .
- Enzyme Inhibition : For cholinesterase or protease targets, ensure substrate specificity (e.g., acetylthiocholine for AChE) and pre-incubation times ≥30 min to account for slow-binding inhibition .
- Data Normalization : Report activity relative to internal standards (e.g., galantamine for AChE) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How does the bromine substituent influence the compound’s supramolecular interactions in crystal structures?
- Methodological Answer : X-ray crystallography (e.g., SHELX refinement) reveals halogen bonding and π-stacking:
- Halogen Bonds : Bromine’s σ-hole interacts with electron-rich atoms (e.g., carbonyl oxygen), affecting crystal packing .
- Packing Analysis : Software like Mercury (CCDC) quantifies intermolecular distances and angles. Compare with non-brominated analogs to isolate substituent effects .
- Thermal Stability : DSC/TGA data correlate crystallinity with decomposition profiles, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
